6-Phenylhexyl isothiocyanate
Overview
Description
Phenylhexyl isothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are bioactive metabolites derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found in cruciferous vegetables . Phenylhexyl isothiocyanate has garnered attention due to its potential chemopreventive properties and its ability to modulate various intracellular targets, including cytochrome P450 enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mechanism of Action
Target of Action
6-Phenylhexyl isothiocyanate (PHITC) is a synthetic isothiocyanate that has been extensively studied for its chemoprotective properties . The primary targets of PHITC are protein cysteine residues, which are sulfur-centered nucleophiles . PHITC also targets histone deacetylase (HDAC) in human cell lines established from various cancers .
Mode of Action
PHITC interacts with its targets primarily through its high chemical reactivity . It inhibits the activity of HDAC, leading to increased acetylation of histones H3 and H4 in leukemic T cells . This interaction results in changes in gene expression, affecting various cellular processes.
Biochemical Pathways
PHITC affects multiple biochemical pathways. It induces cytoprotective proteins through the Keap1/Nrf2/ARE pathway and inhibits proinflammatory responses through the NFκB pathway . It also induces cell cycle arrest and apoptosis, affects heat shock proteins, and inhibits angiogenesis and metastasis .
Pharmacokinetics
PHITC exhibits unique pharmacokinetic properties. After a single dose, it shows a peak in whole blood concentration at around 8.9 hours, with an elimination half-life of 20.5 hours . It is also found that the effective dose of PHITC in the lungs and other organs is greater than 2.5 times the area under the concentration-time curve of 14C from PEITC .
Result of Action
The action of PHITC leads to molecular and cellular effects that contribute to its chemoprotective properties. It inhibits cell proliferation and induces apoptosis in myeloma cells . It also reactivates the expression of the p15 tumor suppressor gene and induces histone hyperacetylation .
Action Environment
The action of PHITC can be influenced by environmental factors. For instance, the chemoprotective effects of PHITC are more potent in certain organ sites and against certain types of carcinogens . Furthermore, the efficacy of PHITC can be influenced by the physiological conditions, such as pH, under which it is formed .
Biochemical Analysis
Biochemical Properties
6-PHITC exhibits high chemical reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues . It is known to interact with enzymes, proteins, and other biomolecules, affecting their function and contributing to its chemoprotective effects .
Cellular Effects
6-PHITC has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the activity of histone deacetylase (HDAC) in human cell lines established from colon, prostate, pancreatic, and breast cancer, and in leukemia cells . In another study, 6-PHITC was found to enhance the sensitivity of K562/A02 cell line to ADM, a chemotherapeutic drug .
Molecular Mechanism
The molecular mechanism of 6-PHITC involves multiple pathways. It is known to induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, induce cell cycle arrest and apoptosis, affect heat shock proteins, and inhibit angiogenesis and metastasis .
Temporal Effects in Laboratory Settings
The effects of 6-PHITC have been studied over time in laboratory settings. It has been found that the chemoprotective effects of 6-PHITC are comprehensive and long-lasting
Dosage Effects in Animal Models
In animal models, the effects of 6-PHITC vary with different dosages. For instance, dietary 6-PHITC has been found to reduce tumor size when given simultaneously with a carcinogen
Metabolic Pathways
6-PHITC is involved in the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This pathway plays a crucial role in the metabolism of 6-PHITC.
Preparation Methods
Phenylhexyl isothiocyanate can be synthesized through several methods:
Replacement Reaction: A novel method involves the replacement reaction of phenyl isothiocyanate with corresponding amines in the presence of dimethylbenzene as a solvent under nitrogen protection. This method is efficient, with yields exceeding 90%, and is characterized by low toxicity, low cost, and safety.
One-Pot Process: Another method involves the in situ generation of a dithiocarbamate salt from primary amines by reacting with carbon disulfide, followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent. This method is suitable for scale-up activities and is performed under aqueous conditions.
Chemical Reactions Analysis
Phenylhexyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thioureas.
Substitution: It reacts with nucleophiles such as amines to form thioureas and other derivatives.
Common reagents and conditions used in these reactions include dimethylbenzene as a solvent, nitrogen protection, and mild reaction conditions . Major products formed from these reactions include thioureas, sulfoxides, and sulfones.
Scientific Research Applications
Phenylhexyl isothiocyanate has a wide range of scientific research applications:
Comparison with Similar Compounds
Phenylhexyl isothiocyanate is unique among isothiocyanates due to its specific inhibitory effects on hematological tumor cell lines and its ability to restore mutated P53 activity . Similar compounds include:
Allyl Isothiocyanate: Known for its antimicrobial and anti-inflammatory properties.
Benzyl Isothiocyanate: Exhibits potent anticancer properties.
Phenethyl Isothiocyanate: Used in the prevention and treatment of leukemia and lung cancer.
Sulforaphane: Known for its chemoprotective effects against cancer.
Phenylhexyl isothiocyanate stands out due to its dual function as a histone deacetylase inhibitor and hypomethylating agent, making it a promising candidate for therapeutic applications in cancer treatment .
Properties
IUPAC Name |
6-isothiocyanatohexylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NS/c15-12-14-11-7-2-1-4-8-13-9-5-3-6-10-13/h3,5-6,9-10H,1-2,4,7-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNWEQGIPZMBMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021146 | |
Record name | 6-Phenylhexyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133920-06-6 | |
Record name | (6-Isothiocyanatohexyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133920-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Phenylhexyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133920066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Phenylhexyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Phenylhexyl isothiocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCB7WLT5ZX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 6-PHITC primarily targets cytochrome P450 enzymes, acting as a mechanism-based inactivator. [, ] This inhibition disrupts the metabolic activation of carcinogens, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), ultimately reducing DNA adduct formation and tumorigenesis. [, , , , , ]
ANone: Molecular Formula: C13H17NS Molecular Weight: 219.34 g/mol Spectroscopic Data:* While the provided articles don't detail specific spectroscopic data, 6-PHITC's structure can be confirmed through techniques like NMR and mass spectrometry.
ANone: The provided research focuses primarily on the biological activity of 6-PHITC. Information regarding its material compatibility and stability under various conditions is limited.
A: 6-PHITC is not typically considered a catalyst. Its primary mode of action involves irreversible binding to cytochrome P450 enzymes, leading to inhibition rather than catalysis. []
A: Increasing the alkyl chain length in arylalkyl isothiocyanates generally enhances their inhibitory activity against NNK-induced lung tumorigenesis. [, ] For instance, 6-PHITC demonstrates greater potency than phenethyl isothiocyanate (PEITC) with a shorter alkyl chain. [, , , ] The presence of the phenyl moiety is not essential for inhibitory activity, as alkyl isothiocyanates also exhibit significant effects. []
A: While the research primarily focuses on 6-PHITC's biological effects, studies with similar isothiocyanates suggest thiol conjugates, such as glutathione and N-acetyl-L-cysteine conjugates, exhibit different stabilities and can influence their inhibitory activity. [, ] Further research is needed to determine the stability of 6-PHITC under various conditions and explore potential formulation strategies.
A: Studies in F344 rats have shown that 6-PHITC is well-absorbed after oral administration and exhibits a longer half-life in the lungs compared to PEITC. [] It undergoes extensive metabolism, with a significant portion excreted in feces. [] 6-PHITC effectively inhibits NNK-induced lung tumorigenesis in both rats and mice. [, , , , , ]
ANone: The development of resistance to 6-PHITC has not been directly addressed in the provided research.
A: While considered a promising chemopreventive agent, 6-PHITC has shown a promoting effect on esophageal carcinogenesis in rats treated with N-nitrosomethylbenzylamine. [, , , ] This contrasting effect highlights the importance of further investigating the potential toxicity and long-term effects of 6-PHITC in different tissues and models.
ANone: The provided research focuses on the chemopreventive potential of 6-PHITC and doesn't delve into specific drug delivery or targeting strategies.
A: Common analytical techniques for studying 6-PHITC and its metabolites include high-performance liquid chromatography (HPLC) [, ], often coupled with radiometric detection when using radiolabeled compounds. [, ]
ANone: As 6-PHITC is primarily a research compound, information regarding its large-scale manufacturing, quality control, and distribution practices is limited in the provided scientific literature.
ANone: The provided research focuses on the chemopreventive aspects of 6-PHITC and does not address its potential immunogenicity or effects on immunological responses.
ANone: The research articles provided do not specifically investigate the interactions of 6-PHITC with drug transporters.
A: 6-PHITC is a potent inhibitor of cytochrome P450 enzymes, particularly those involved in the metabolic activation of carcinogens like NNK. [, , , , , , ] This inhibition can affect the metabolism of other xenobiotics, potentially leading to drug interactions.
ANone: The research primarily focuses on the chemopreventive activity of 6-PHITC, and specific information on its biocompatibility and biodegradability is not elaborated upon in the provided articles.
A: Other arylalkyl isothiocyanates, such as PEITC, PBITC, and naturally occurring isothiocyanates found in cruciferous vegetables, have shown similar chemopreventive effects. [, , , ] The choice of compound might depend on factors like potency, availability, and potential toxicity.
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